molecular formula C31H32F3N5O4 B11184272 2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-(4-phenoxyphenyl)acetamide

2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11184272
M. Wt: 595.6 g/mol
InChI Key: LSFXYKRNODUSOK-UHFFFAOYSA-N
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Description

2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-(4-phenoxyphenyl)acetamide is a complex organic compound featuring a trifluoromethyl group, piperazine rings, and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, including the formation of piperazine derivatives and the introduction of the trifluoromethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine rings may facilitate its transport across biological membranes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid
  • 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole

Uniqueness

Compared to similar compounds, 2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-(4-phenoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C31H32F3N5O4

Molecular Weight

595.6 g/mol

IUPAC Name

2-[3-oxo-1-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetyl]piperazin-2-yl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C31H32F3N5O4/c32-31(33,34)22-5-4-6-24(19-22)38-17-15-37(16-18-38)21-29(41)39-14-13-35-30(42)27(39)20-28(40)36-23-9-11-26(12-10-23)43-25-7-2-1-3-8-25/h1-12,19,27H,13-18,20-21H2,(H,35,42)(H,36,40)

InChI Key

LSFXYKRNODUSOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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